

Technical Guide: Acryloyl-PEG4-OH for Advanced Research Applications

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Compound of Interest

Compound Name: Acryloyl-PEG4-OH

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the molecular weight and characterization of **Acryloyl-PEG4-OH**, a versatile heterobifunctional linker critical in bioconjugation, hydrogel formation, and drug delivery systems. This document outlines detailed experimental protocols for its characterization and application, alongside a logical workflow for its use in creating hydrogel scaffolds for biomedical research.

Core Properties of Acryloyl-PEG4-OH

Acryloyl-PEG4-OH is a hydrophilic polyethylene glycol (PEG) derivative containing an acrylate group at one terminus and a hydroxyl group at the other. The acrylate group is amenable to polymerization reactions, particularly Michael-type additions and photopolymerization, while the hydroxyl group can be further functionalized for the conjugation of biomolecules.

Quantitative Data Summary

The key molecular properties of **Acryloyl-PEG4-OH** are summarized in the table below.

Property	Value	Source
Molecular Weight	234.29 g/mol	[1]
Molecular Formula	C11H22O5	[1]
CAS Number	26150-06-1	[1][2]

Experimental Protocols

Accurate characterization of **Acryloyl-PEG4-OH** is crucial for its effective use. The following are detailed methodologies for common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of **Acryloyl-PEG4-OH** and verify the presence of both the acrylate and hydroxyl functionalities.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **Acryloyl-PEG4-OH** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard proton NMR spectrum.
 - Typical chemical shifts (δ) to observe are:
 - Acrylate protons: Three distinct signals between 5.8 and 6.5 ppm.[3]
 - PEG backbone protons: A complex multiplet around 3.6 ppm.[4]
 - Hydroxyl proton: A broad singlet whose chemical shift is solvent and concentration-dependent.

- **Data Analysis:** Integrate the signals corresponding to the acrylate and PEG protons to confirm the ratio of these groups. The presence of all expected peaks with appropriate integrations confirms the structure.

Mass Spectrometry (MS) for Molecular Weight Determination

Objective: To determine the exact molecular weight of **Acryloyl-PEG4-OH**, confirming its purity.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of **Acryloyl-PEG4-OH** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.
- **Instrumentation:** An electrospray ionization mass spectrometer (ESI-MS).
- **Analysis:**
 - Infuse the sample solution directly into the ESI source.
 - Acquire the mass spectrum in positive ion mode.
 - Look for the protonated molecule $[M+H]^+$ and other adducts (e.g., $[M+Na]^+$, $[M+K]^+$).
- **Data Analysis:** The measured mass-to-charge ratio (m/z) of the most abundant ion corresponding to the protonated molecule should match the calculated molecular weight of **Acryloyl-PEG4-OH** (234.29 g/mol) plus the mass of a proton.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To assess the purity of the **Acryloyl-PEG4-OH** sample.

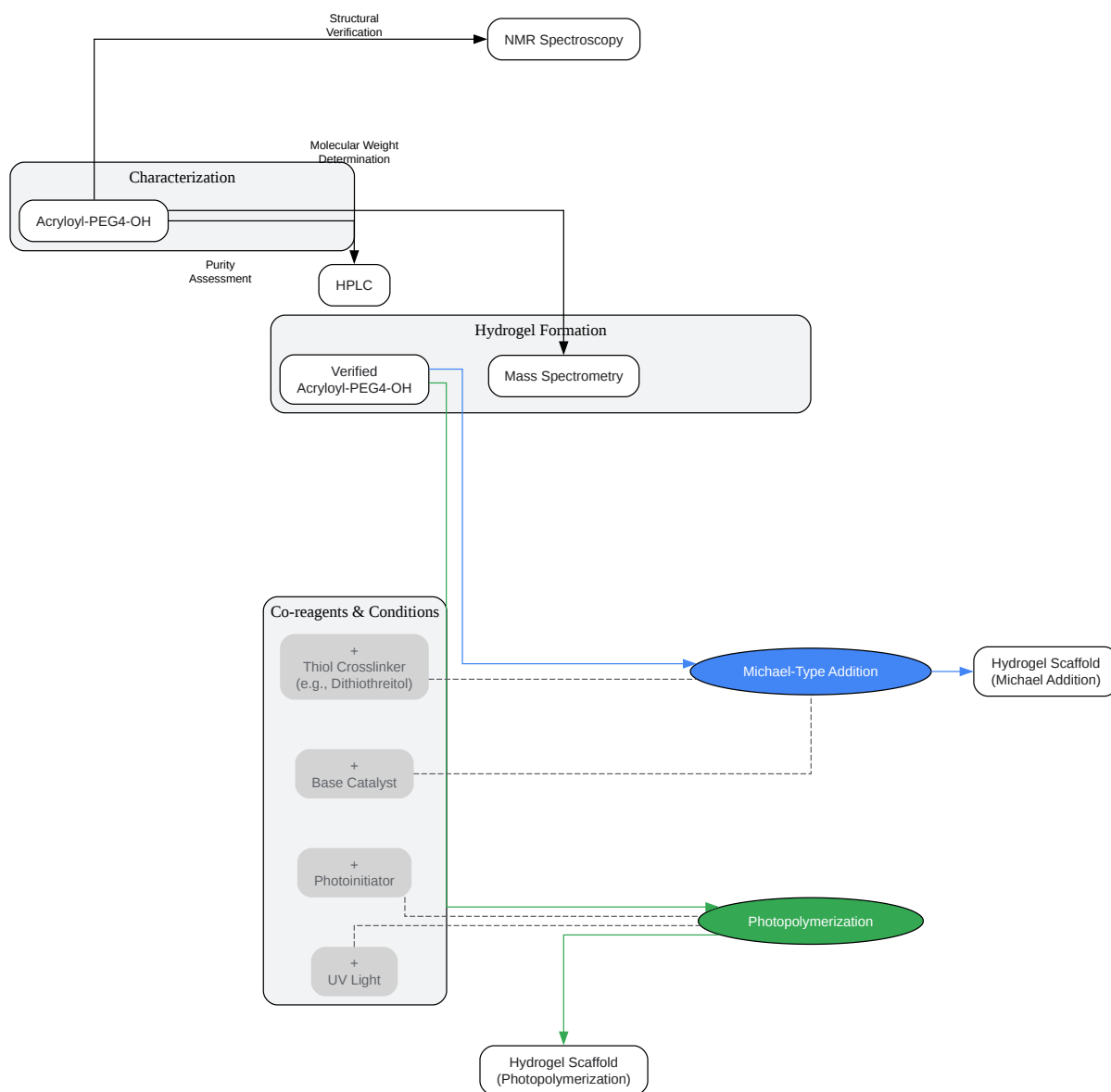
Methodology:

- **Sample Preparation:** Dissolve a small amount of **Acryloyl-PEG4-OH** in the mobile phase to a concentration of approximately 1 mg/mL.

- Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a suitable detector (e.g., UV-Vis, Refractive Index (RI), or Evaporative Light Scattering Detector (ELSD)).
- Chromatographic Conditions:
 - Mobile Phase: A gradient of water and acetonitrile is typically used.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a low wavelength (e.g., 210 nm) for the acrylate group, or RI/ELSD for universal detection.
- Data Analysis: A pure sample should exhibit a single major peak in the chromatogram. The peak area percentage can be used to quantify the purity.

Application Workflow: Hydrogel Formation

Acryloyl-PEG4-OH is a precursor for forming hydrogels, which are widely used as scaffolds in tissue engineering and for controlled drug release. The following diagram illustrates the workflow from the characterized molecule to the formation of a hydrogel via two common methods: Michael-type addition and photopolymerization.



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Caption: Workflow for hydrogel formation using **Acryloyl-PEG4-OH**.

Experimental Protocol for Hydrogel Formation via Michael-Type Addition

Objective: To form a hydrogel by reacting **Acryloyl-PEG4-OH** with a thiol-containing crosslinker.

Methodology:

- Prepare Precursor Solutions:
 - Dissolve **Acryloyl-PEG4-OH** in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Separately, dissolve a multi-thiol crosslinker (e.g., dithiothreitol or a thiol-terminated PEG) in the same buffer.
- Initiate Crosslinking:
 - Mix the two precursor solutions.
 - Add a base catalyst (e.g., triethanolamine) to initiate the Michael-type addition reaction.^[5]
- Gelation:
 - Allow the mixture to stand at room temperature. Gelation time can be tuned by adjusting the concentration of reactants and catalyst.^[5]

Experimental Protocol for Hydrogel Formation via Photopolymerization

Objective: To form a hydrogel using UV light to initiate the polymerization of the acrylate groups.

Methodology:

- Prepare Precursor Solution:
 - Dissolve **Acryloyl-PEG4-OH** in a biocompatible buffer.

- Add a photoinitiator (e.g., Irgacure 2959) to the solution and mix thoroughly until dissolved.
- Polymerization:
 - Place the precursor solution into a mold of the desired shape.
 - Expose the solution to UV light (e.g., 365 nm) for a specified duration.[6] The exposure time will depend on the concentration of the photoinitiator and the intensity of the UV source.
- Post-Polymerization:
 - After polymerization, the resulting hydrogel can be washed with buffer to remove any unreacted components.

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